molecular formula C18H12Cl2N2O2 B2616045 N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 84643-96-9

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2616045
CAS RN: 84643-96-9
M. Wt: 359.21
InChI Key: NYZKVJSGCRBIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, also known as DPA-714, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of ligands known as translocator protein (TSPO) ligands, which are used as biomarkers for neuroinflammation. DPA-714 has been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Scientific Research Applications

Synthesis and Analysis Techniques

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, due to its complex structure, is a compound that can be involved in various synthesis and analysis techniques in pharmaceutical and chemical research. Studies have developed methods for the separation and analysis of related compounds, emphasizing the importance of effective analytical techniques. For example, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, highlighting the compound's relevance in quality control and the development of analytical methodologies (Lei Ye et al., 2012).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with biological receptors can provide insights into their potential therapeutic applications or biological effects. For instance, the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor has been studied to understand its binding and activity mechanisms, suggesting a potential avenue for drug development (J. Shim et al., 2002).

Novel Compound Synthesis

Research also focuses on the synthesis of new compounds with potential therapeutic applications. The discovery and evaluation of compounds like MGCD0103, an orally active histone deacetylase inhibitor, underscore the continuous effort to develop novel therapeutics based on complex molecular structures (Nancy Z. Zhou et al., 2008).

Photocatalytic Degradation Studies

The structural moiety of this compound can also be relevant in environmental chemistry, particularly in studies related to the photocatalytic degradation of pollutants. Research on the kinetics and products of the TiO2 photocatalytic degradation of pyridine showcases the broader applicability of such compounds in environmental remediation efforts (C. Maillard-Dupuy et al., 1994).

Antidepressant and Nootropic Agents

Furthermore, compounds with similar structures have been synthesized and evaluated for their antidepressant and nootropic activities, demonstrating the potential for the development of new drugs to treat CNS disorders. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents exemplify this research direction (Asha B. Thomas et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2/c19-15-8-7-13(11-16(15)20)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKVJSGCRBIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.